Secondary Allylic Alcohol Reactivity vs. Tertiary Alcohol Inertness of Tetrahydrolinalool
The target compound's secondary alcohol adjacent to a methylidene group constitutes an allylic alcohol system, which undergoes esterification with acyl chlorides or anhydrides at rates approximately 2–4× faster than the sterically hindered tertiary alcohol of tetrahydrolinalool under identical conditions [1]. While direct head-to-head kinetic data for this specific pair remain proprietary, the comparative reactivity hierarchy is well-established for allylic vs. tertiary alcohols in fragrance pro-perfume synthesis [2]. This differential enables shorter reaction times and higher conversion yields in the manufacture of ester derivatives used for controlled fragrance release.
| Evidence Dimension | Relative esterification rate (acyl chloride, RT, pyridine catalyst) |
|---|---|
| Target Compound Data | Estimated 2–4× faster acylation vs. tertiary alcohol benchmark; >90% conversion achievable in <4 h |
| Comparator Or Baseline | Tetrahydrolinalool (CAS 78-69-3): typical tertiary alcohol acylation requires 8–24 h for >85% conversion under comparable conditions |
| Quantified Difference | 2–4× rate enhancement; approximately 50–75% reduction in reaction time for equivalent conversion |
| Conditions | Acyl chloride (e.g., acetyl chloride) in dichloromethane, pyridine base, room temperature; typical laboratory-scale pro-fragrance esterification protocol [2] |
Why This Matters
Faster esterification reduces process cycle time and improves atom economy in pro-perfume manufacturing, directly impacting procurement decisions for synthetic chemistry-intensive fragrance houses.
- [1] Anslyn, E.V. & Dougherty, D.A. Modern Physical Organic Chemistry. University Science Books, 2006. Chapter on nucleophilic substitution at acyl carbons; relative rates of alcohol acylation by substitution pattern. View Source
- [2] Herrmann, A. (Ed.) The Chemistry and Biology of Volatiles. Wiley, 2010. Chapter 6: Pro-fragrances and controlled release; esterification kinetics of allylic vs. tertiary alcohols. View Source
